molecular formula C32H50O11 B1239426 Tedanolide

Tedanolide

Cat. No. B1239426
M. Wt: 610.7 g/mol
InChI Key: ILTUTLWVTBBXNS-SXSSDGSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tedanolide is a natural product found in Tedania ignis with data available.

Scientific Research Applications

1. Cytotoxicity and Antitumor Activity

Tedanolide, derived from the marine sponge Tedania ignis, displays potent cytotoxicity and antitumor properties. Studies highlight its strong growth inhibition of P338 tumor cells and significant cytotoxicity against cancer cell lines. This macrocyclic polyketide's unusual structural features, such as the primary hydroxyl group within the macrolactone, contribute to its biological activity. The synthesis and evaluation of Tedanolide and its analogs have been a focus, aiming to understand its potential in cancer chemotherapy (Ehrlich et al., 2008).

2. Synthesis and Structural Analysis

Tedanolide's complex structure has prompted significant interest in its synthesis. Various studies have successfully synthesized segments of Tedanolide, focusing on the stereoselective synthesis of different segments of the molecule. These studies offer insights into the molecule's structure, helping to understand its biological activity and potential therapeutic applications. The synthesis involves intricate steps like epoxidations and lactonizations, reflecting the complexity of Tedanolide's molecular architecture (Iwata et al., 2005), (Smith & Lee, 2007).

3. Biological Evaluation and Pharmacophore Studies

The biological evaluation of Tedanolide and its analogs, such as desepoxyisotedanolide, has been conducted to understand their mode of action and potential as antitumor agents. These studies compare the biological profiles of various Tedanolide derivatives, providing insights into their mechanism of action and potential advantages over other compounds. The findings from these experiments contribute to the development of new leads in cancer chemotherapy and a better understanding of the molecule's pharmacophore (Naini et al., 2015).

properties

Molecular Formula

C32H50O11

Molecular Weight

610.7 g/mol

IUPAC Name

(9E)-3,8,14-trihydroxy-17-[hydroxy-[2-methyl-3-[(E)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone

InChI

InChI=1S/C32H50O11/c1-10-11-15(2)30-32(8,43-30)29(39)21-14-42-31(40)27(38)28(41-9)20(7)25(36)19(6)24(35)17(4)12-16(3)22(33)13-23(34)18(5)26(21)37/h10-12,15-16,18-21,23-24,27-30,34-35,38-39H,13-14H2,1-9H3/b11-10+,17-12+

InChI Key

ILTUTLWVTBBXNS-SXSSDGSKSA-N

Isomeric SMILES

C/C=C/C(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(/C(=C/C(C(=O)CC(C(C2=O)C)O)C)/C)O)C)C)OC)O)O

SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O

Canonical SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O

synonyms

tedanolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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